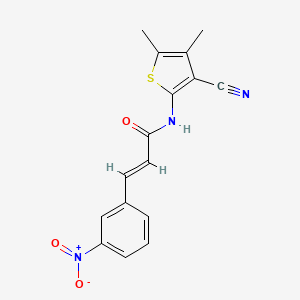
(E)-N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-(3-nitrophenyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(E)-N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-(3-nitrophenyl)acrylamide is a useful research compound. Its molecular formula is C16H13N3O3S and its molecular weight is 327.36. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
(E)-N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-(3-nitrophenyl)acrylamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article examines its biological activity, focusing on antioxidant, antibacterial, and cytotoxic properties, supported by relevant data tables and research findings.
Chemical Structure and Properties
The compound can be characterized by its molecular formula C16H14N4O2S and a molecular weight of approximately 354.4 g/mol. The structural features include a cyano group, a thiophene ring, and a nitrophenyl moiety, which are crucial for its biological activities.
1. Antioxidant Activity
Antioxidant activity is critical for protecting cells from oxidative stress. Research has shown that compounds with similar structural features exhibit significant antioxidant properties. For instance, related thiophene derivatives demonstrated notable scavenging effects against free radicals.
| Compound Name | % Inhibition at 100 µM |
|---|---|
| 2-cyano-N-(3-cyano-4,5-dimethylthiophen-2-yl)acetamide | 50.3% |
| Ascorbic Acid (Standard) | 64.7% |
The introduction of functional groups such as carboxamide or nitrile significantly influences the antioxidant capacity of these compounds. Studies noted that the polar nature of these groups enhances their ability to scavenge free radicals .
2. Antibacterial Activity
The antibacterial efficacy of this compound has been evaluated against various bacterial strains. The compound's activity is often compared to standard antibiotics such as Streptomycin.
| Sample Name | Diameter of Inhibition Zones (mm) | E. coli | S. aureus |
|---|---|---|---|
| Compound 1 | 15 | 17 | 16 |
| Compound 2 | 16 | 15 | 15 |
| Streptomycin | 27 | 27 | 25 |
The results indicate that the compound exhibits promising antibacterial activity, particularly against Gram-negative bacteria like E. coli . The presence of the thiophene ring is believed to enhance membrane permeability, facilitating better interaction with bacterial cells.
3. Cytotoxic Activity
Cytotoxicity studies have been conducted using various cancer cell lines to assess the potential of this compound as an anticancer agent. The mechanism often involves the induction of apoptosis in cancer cells.
In vitro assays demonstrated that compounds with similar structures could induce significant cytotoxic effects:
| Cell Line | IC50 (µM) |
|---|---|
| K562 (Leukemia) | ~10 |
| MCF-7 (Breast Cancer) | ~15 |
These findings suggest that the compound may act through mitochondrial pathways, leading to cell death . Further investigations into its mechanism of action are warranted to fully understand its potential as an anticancer agent.
Case Studies
Several studies have focused on derivatives of acrylamide compounds similar to this compound. For example:
- A study on neurotoxic effects highlighted that acrylamide derivatives could inhibit neurofilament degradation in rat models, suggesting neuroprotective properties under certain conditions .
- Another investigation into related compounds revealed their ability to induce apoptosis in cancer cell lines via mitochondrial dysfunction .
Eigenschaften
IUPAC Name |
(E)-N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-(3-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O3S/c1-10-11(2)23-16(14(10)9-17)18-15(20)7-6-12-4-3-5-13(8-12)19(21)22/h3-8H,1-2H3,(H,18,20)/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSJKYBWDMSOQSV-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C#N)NC(=O)C=CC2=CC(=CC=C2)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC(=C1C#N)NC(=O)/C=C/C2=CC(=CC=C2)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













